molecular formula C13H11N5O3 B2577673 3-(4-azido-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione CAS No. 2387496-31-1

3-(4-azido-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione

Cat. No.: B2577673
CAS No.: 2387496-31-1
M. Wt: 285.263
InChI Key: WOXBJNSSKUJQOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Azido-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is a synthetic compound with a complex structure that includes an azido group, an isoindole moiety, and a piperidine-2,6-dione core. This compound is structurally related to lenalidomide, a well-known immunomodulatory drug used in the treatment of multiple myeloma and other hematological malignancies .

Preparation Methods

The synthesis of 3-(4-azido-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione can be achieved through a multi-step process. One common method involves the bromination of 2-methyl-3-nitrobenzoic acid followed by condensation with 3-aminopiperidine-2,6-dione. The resulting intermediate undergoes cyclization and subsequent hydrogenation to yield the final product . Industrial production methods often involve optimization of reaction conditions to maximize yield and purity, such as using palladium hydroxide for hydrogenation at atmospheric pressure .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

3-(4-Azido-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione has several scientific research applications:

Properties

IUPAC Name

3-(7-azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O3/c14-17-16-9-3-1-2-7-8(9)6-18(13(7)21)10-4-5-11(19)15-12(10)20/h1-3,10H,4-6H2,(H,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXBJNSSKUJQOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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